molecular formula C14H8Na2O9S2 B1612379 Anthraquinone-1,5-disulfonic acid disodium salt hydrate CAS No. 206659-04-3

Anthraquinone-1,5-disulfonic acid disodium salt hydrate

Cat. No.: B1612379
CAS No.: 206659-04-3
M. Wt: 430.3 g/mol
InChI Key: YOAIDOXEITXQEU-UHFFFAOYSA-L
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Description

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is a chemical compound with the molecular formula

C14H6Na2O8S2xH2OC_{14}H_{6}Na_{2}O_{8}S_{2} \cdot xH_{2}OC14​H6​Na2​O8​S2​⋅xH2​O

and a molecular weight of 412.30 g/mol (anhydrous basis). It is a derivative of anthraquinone, featuring two sulfonic acid groups at the 1 and 5 positions, which are neutralized by sodium ions. This compound is typically found as a hydrate, meaning it includes water molecules in its crystalline structure. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthraquinone-1,5-disulfonic acid disodium salt hydrate typically involves the sulfonation of anthraquinone. The process can be summarized as follows:

    Sulfonation Reaction: Anthraquinone is treated with fuming sulfuric acid (oleum) at elevated temperatures. This introduces sulfonic acid groups into the anthraquinone structure.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt.

    Hydration: The compound is crystallized from an aqueous solution, incorporating water molecules into its structure to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale Sulfonation: Using industrial reactors, anthraquinone is sulfonated with oleum.

    Neutralization and Crystallization: The sulfonated product is neutralized with sodium hydroxide, and the resulting solution is subjected to controlled crystallization to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone-1,5-disulfonic acid disodium salt hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Produces various oxidized quinone derivatives.

    Reduction: Yields hydroquinone derivatives.

    Substitution: Results in substituted anthraquinone derivatives with different functional groups.

Scientific Research Applications

Anthraquinone-1,5-disulfonic acid disodium salt hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments. It serves as an intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of anthraquinone-1,5-disulfonic acid disodium salt hydrate depends on its application:

    In Biological Systems: It can interact with cellular components, potentially inhibiting enzymes or interfering with cellular processes.

    In Chemical Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Anthraquinone-2-sulfonic acid sodium salt monohydrate
  • Anthraquinone-1,8-disulfonic acid disodium salt
  • Anthraquinone-2,6-disulfonic acid disodium salt

Uniqueness

Anthraquinone-1,5-disulfonic acid disodium salt hydrate is unique due to the specific positioning of its sulfonic acid groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can result in different properties and applications compared to other sulfonated anthraquinone derivatives.

Properties

IUPAC Name

disodium;9,10-dioxoanthracene-1,5-disulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2Na.H2O/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;;/h1-6H,(H,17,18,19)(H,20,21,22);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAIDOXEITXQEU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585075
Record name Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206659-04-3
Record name Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone-1,5-disulfonic acid disodium salt hydrate
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Anthraquinone-1,5-disulfonic acid disodium salt hydrate
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Anthraquinone-1,5-disulfonic acid disodium salt hydrate
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Reactant of Route 5
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Reactant of Route 6
Anthraquinone-1,5-disulfonic acid disodium salt hydrate

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